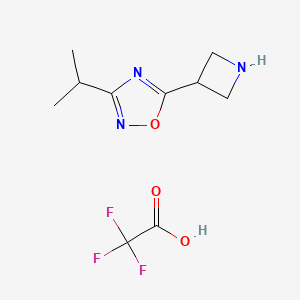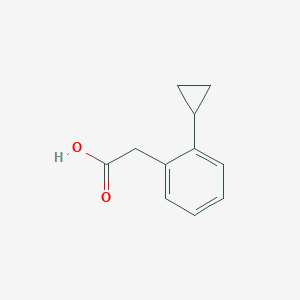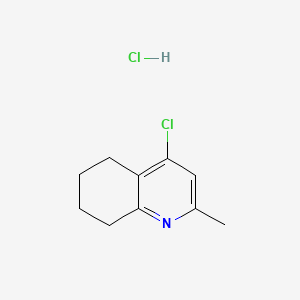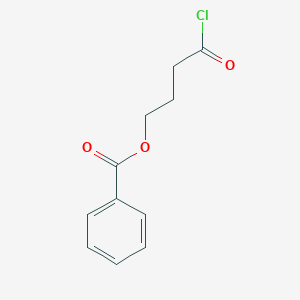
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole; trifluoroacetic acid is a compound that combines the structural features of azetidine, oxadiazole, and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing ring, oxadiazole is a five-membered ring containing oxygen and nitrogen, and trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is usually formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of Azetidine and Oxadiazole Rings: The azetidine and oxadiazole rings are coupled together using suitable coupling agents and reaction conditions.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the compound to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, especially at the positions adjacent to the nitrogen atoms in the azetidine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of azetidine N-oxides, while reduction may yield reduced oxadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole; trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound may be used as a probe to study the interactions of azetidine and oxadiazole-containing molecules with biological systems. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may be investigated for its activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In industry, the compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its trifluoroacetic acid moiety may also impart desirable characteristics, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole; trifluoroacetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, and ion channels. The azetidine and oxadiazole rings can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules. The trifluoroacetic acid moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-(Azetidin-3-yl)-1,2,4-oxadiazole: Lacks the propan-2-yl group and trifluoroacetic acid moiety.
3-(Propan-2-yl)-1,2,4-oxadiazole: Lacks the azetidine ring and trifluoroacetic acid moiety.
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole: Lacks the trifluoroacetic acid moiety.
Uniqueness
The uniqueness of 5-(azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole; trifluoroacetic acid lies in its combination of structural features The presence of both azetidine and oxadiazole rings, along with the trifluoroacetic acid moiety, imparts unique chemical and biological properties
Properties
CAS No. |
2913279-41-9 |
|---|---|
Molecular Formula |
C10H14F3N3O3 |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-propan-2-yl-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13N3O.C2HF3O2/c1-5(2)7-10-8(12-11-7)6-3-9-4-6;3-2(4,5)1(6)7/h5-6,9H,3-4H2,1-2H3;(H,6,7) |
InChI Key |
ZYFAWISMODQTMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)






![[5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13462735.png)

![Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13462754.png)
![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462755.png)
![3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13462759.png)
![1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13462761.png)
